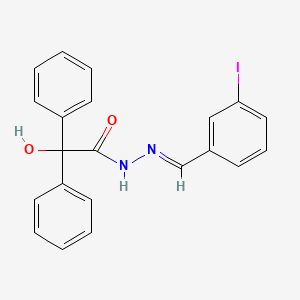![molecular formula C24H30N4O B5554484 2-[(5-methylpyrazin-2-yl)methyl]-9-[(2E)-3-phenylprop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5554484.png)
2-[(5-methylpyrazin-2-yl)methyl]-9-[(2E)-3-phenylprop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This chemical compound is part of the 3,9-diazaspiro[5.5]undecane family, a group notable for its diverse applications in pharmaceutical and chemical research. The compound embodies a structural complexity that allows for a wide range of chemical reactions and properties, making it a subject of interest for synthesis and property analysis.
Synthesis Analysis
The practical and divergent synthesis approach for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes, including derivatives similar to the compound , involves a key step of Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor. This process allows for the introduction of various substituents, showcasing the compound's flexibility in synthesis processes (Yang et al., 2008).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives, including those similar to our compound, is characterized by their spirocyclic nature which impacts their chemical and physical properties. X-ray crystallography and NMR techniques are typically employed to elucidate their structure, demonstrating the compounds' complex spirocyclic frameworks and potential for diverse chemical functionality (Islam et al., 2017).
Chemical Reactions and Properties
The compound's chemical reactivity is highlighted by its participation in Michael addition reactions, a pivotal method for constructing its diazaspiro[5.5]undecane core. This reactivity facilitates the attachment of various functional groups, enabling the synthesis of a broad range of derivatives with potential bioactivity and pharmaceutical applications (Cordes et al., 2013).
Applications De Recherche Scientifique
CCR8 Antagonists
Compounds similar to 2-[(5-methylpyrazin-2-yl)methyl]-9-[(2E)-3-phenylprop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one have been identified as CCR8 antagonists, useful in treating chemokine-mediated diseases, especially respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Antihypertensive Properties
A related compound, 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-one, demonstrated potent antihypertensive effects in spontaneously hypertensive rats. The compound's antihypertensive activity is attributed to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Solid-Phase Synthesis
The compound has been used in the solid-phase synthesis of piperazines and diazaspirocycles. This process involves direct annulation of primary amines with resin-bound bismesylates, facilitated by α-methyl benzyl carbamate resin linker (Macleod et al., 2006).
Synthesis of Nitrogen-Containing Spiro Heterocycles
Efficient, catalyst-free synthesis of nitrogen-containing spiro heterocycles, including 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones, has been achieved with this compound. These syntheses are significant for their high yields and short reaction times (Aggarwal et al., 2014).
Biological Activity and Synthesis
A review on 1,9-diazaspiro[5.5]undecanes, which are structurally related to the compound , highlights their potential use in treating various disorders including obesity, pain, and cardiovascular diseases (Blanco‐Ania et al., 2017).
Minimizing Drug Promiscuity
Studies have been conducted on derivatives of diazaspirocycles to minimize drug promiscuity across aminergic G-protein-coupled receptors, enhancing the selectivity of these compounds (Reilly et al., 2019).
Photophysical Studies and TDDFT Calculations
Diazaspiro compounds have been studied for their photophysical properties and solvatochromic analysis, with theoretical absorption spectra obtained through TDDFT calculations. This research contributes to the understanding of the compounds' spectral properties and their behavior in different solvents (Aggarwal & Khurana, 2015).
Antinociceptive Effects
The compound LXM-10, structurally similar to 2-[(5-methylpyrazin-2-yl)methyl]-9-[(2E)-3-phenylprop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one, has been shown to have significant antinociceptive effects in mice, suggesting potential for analgesic applications (Yue et al., 2007).
Propriétés
IUPAC Name |
2-[(5-methylpyrazin-2-yl)methyl]-9-[(E)-3-phenylprop-2-enyl]-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O/c1-20-16-26-22(17-25-20)18-28-19-24(10-9-23(28)29)11-14-27(15-12-24)13-5-8-21-6-3-2-4-7-21/h2-8,16-17H,9-15,18-19H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWJOUZIJFAAEZ-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CN2CC3(CCC2=O)CCN(CC3)CC=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=N1)CN2CC3(CCC2=O)CCN(CC3)C/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Methylpyrazin-2-YL)methyl]-9-[(2E)-3-phenylprop-2-EN-1-YL]-2,9-diazaspiro[5.5]undecan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-butoxyphenyl)-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5554407.png)
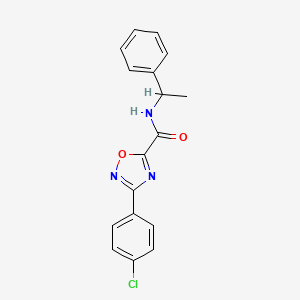
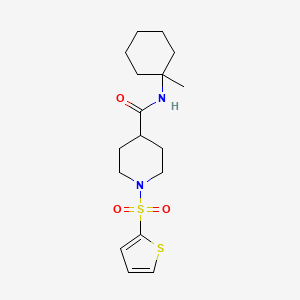
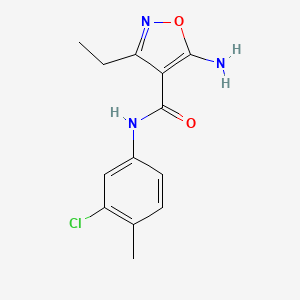
![2-benzyl-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5554427.png)
![3-isopropyl-7-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B5554438.png)
![3-(1-methyl-2-{2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}ethoxy)pyridine dihydrochloride](/img/structure/B5554442.png)
![N-[5-(4-methylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5554444.png)
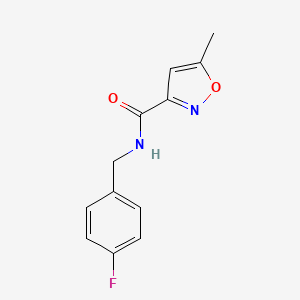
![2-(2,3-dihydro-1H-inden-1-yl)-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5554479.png)
![2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5554496.png)
![2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]acrylamide](/img/structure/B5554498.png)
